BMS-262084 was developed by Bristol-Myers Squibb and is categorized primarily as an antithrombotic agent. Its unique mechanism allows it to selectively inhibit factor XIa, distinguishing it from other anticoagulants that may affect multiple pathways in the coagulation process. The compound is particularly noted for its high selectivity, exhibiting over 70-fold preference for human factor XIa compared to other proteases such as tryptase and thrombin .
The synthesis of BMS-262084 involves a multi-step process, primarily starting from D-ornithine. A highly stereoselective synthesis was developed that includes key steps:
The molecular formula of BMS-262084 is C_{16}H_{24}N_{4}O_{3}, with a molecular weight of 320.39 g/mol. The structure features several functional groups that contribute to its biological activity:
The melting point of BMS-262084 is reported to be between 213°C and 215°C, indicating its stability under standard laboratory conditions .
BMS-262084 primarily engages in irreversible inhibition of factor XIa through covalent bond formation at the enzyme's active site. This reaction mechanism showcases several key characteristics:
BMS-262084 functions by selectively inhibiting factor XIa, thereby interrupting the coagulation cascade that leads to thrombus formation. The mechanism can be summarized as follows:
BMS-262084 exhibits several notable physical and chemical properties:
BMS-262084 has significant applications in scientific research and potential therapeutic use:
BMS-262084 (C~18~H~31~N~7~O~5~, MW 425.48 Da) is a β-lactam peptide that functions as a potent, irreversible inhibitor of Factor XIa (FXIa) through covalent modification of the enzyme's catalytic serine residue (Ser557 in human FXIa). The compound features a 4-carboxyazetidinone core that undergoes nucleophilic opening by FXIa's active-site serine, forming a stable acyl-enzyme complex [1] [8]. This mechanism is characterized by an exceptionally low IC~50~ of 2.8 nM against human FXIa, reflecting high target affinity [1] [5]. Kinetic studies reveal time-dependent inhibition consistent with covalent bond formation, differentiating it from reversible inhibitors.
Table 1: Selectivity Profile of BMS-262084
Enzyme Target | IC50 (nM) | Selectivity Ratio vs. FXIa |
---|---|---|
Factor XIa | 2.8 | 1x |
Tryptase | 5.0 | ~1.8x |
Factor IXa | 17,400 | ~6,214x |
Thrombin | 10,500 | ~3,750x |
Plasmin | 1,700 | ~607x |
Data compiled from enzymatic assays [1] [5]
Structurally, the (2S,3R)-stereochemistry at the azetidinone ring is critical for optimal binding orientation. The 3-[3-(diaminomethylideneamino)propyl] side chain occupies FXIa's S1 pocket, forming ionic interactions with Asp189, while the 4-(tert-butylcarbamoyl)piperazine moiety extends into hydrophobic subpockets [8]. Molecular docking simulations indicate additional hydrogen bonding with Gly218 and Ser214, explaining the >70-fold selectivity over thrombin and other serine proteases [5] [10].
BMS-262084 demonstrates pathway-selective anticoagulation by specifically disrupting the intrinsic (contact activation) coagulation pathway while sparing the extrinsic (tissue factor-dependent) pathway. This selectivity arises from FXIa's exclusive role in intrinsic pathway amplification, where it activates Factor IX to FIXa downstream of Factor XII [9]. In rat venous thrombosis models (FeCl~2~-induced), intravenous BMS-262084 (12 mg/kg + 12 mg/kg/h) reduced thrombus weight by 73% (p<0.01) without increasing bleeding time—a key advantage over conventional anticoagulants [1] [5].
The compound's minimal impact on extrinsic pathway function was confirmed via coagulation assays:
Table 2: Coagulation Pathway Selectivity of FXIa Inhibition
Coagulation Pathway | Key Components | Impact of BMS-262084 |
---|---|---|
Intrinsic | FXII, FXI, FIX, FVIII | Potent suppression via FXIa blockade |
Extrinsic | Tissue Factor, FVII | Negligible effect |
Common | FX, FV, Thrombin, Fibrin | Indirect reduction via FIXa suppression |
This pharmacological profile mirrors the clinical phenotype of FXI-deficient patients (hemophilia C), who exhibit reduced thrombotic risk with normal hemostasis in most tissues [9]. BMS-262084 thus represents a proof-of-concept for targeted pathway modulation to achieve antithrombotic efficacy without hemorrhagic complications.
Beyond direct active-site inhibition, BMS-262084 may influence FXIa's allosteric regulation through interactions with its apple domains. FXIa exists as a dimeric glycoprotein where the N-terminal apple domains (A1-A4) mediate substrate recognition, heparin binding, and cellular localization [4] [9]. While BMS-262084 primarily targets the catalytic domain, its guanidinopropyl side chain could potentially perturb the A3 domain (heparin-binding site) or dimerization interfaces in A4 [4] [10].
Crystallographic analyses suggest that compounds occupying both the catalytic site and exosite regions can induce conformational shifts that:
Though direct structural data for BMS-262084-FXIa complexes are limited, analogous azetidinone inhibitors show allosteric effects on substrate specificity. For example, they selectively inhibit FIX activation over small chromogenic substrates, suggesting modulation beyond the active site [9]. Patent literature (WO2020259366) describes crystalline forms of BMS-262084 with altered hydrogen-bonding networks that may enhance allosteric interactions, though biological validation is pending [8].
The therapeutic implications are significant: allosteric influences could amplify anticoagulant efficacy by blocking macromolecular substrate docking while preserving limited hemostatic function—a feature unattainable with active-site inhibitors alone.
Table 3: Nomenclature of BMS-262084
Identifier Type | Designation |
---|---|
Systematic Name | (2S,3R)-1-[4-(tert-Butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid |
CAS Registry | 253174-92-4 |
Synonyms | BMS-262084; UNII-I0IR71971G; CHEMBL71037; BMS 262084 |
Molecular Formula | C~18~H~31~N~7~O~5~ |
Development Codes | BMS-654457; BMS-724296 (crystalline forms) |
Synonyms sourced from chemical databases and patent literature [5] [7] [8]
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1